6-(2,6-Difluorophenyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
6-(2,6-Difluorophenyl)pyrimidin-4-amine shows promise in the development of anticancer agents due to its pyrimidine core, a structure commonly found in pharmaceuticals. Pyrimidine derivatives have been reported to exhibit a range of biological activities, including antitumor effects . The compound’s ability to act as a precursor for various synthetic pathways allows for the creation of targeted molecules that can interfere with cancer cell proliferation.
Agriculture: Pesticide Development
In agriculture, this compound could be utilized in the synthesis of novel pesticides. Its structural similarity to other pyrimidin-amine derivatives used in commercial pesticides suggests potential applications in plant protection . Research into its activity against agricultural pests could lead to the development of new, more effective treatments.
Industrial Chemistry: Material Synthesis
The difluorophenyl group within 6-(2,6-Difluorophenyl)pyrimidin-4-amine could be beneficial in material science, particularly in the synthesis of advanced materials with unique properties such as high thermal stability and chemical resistance . Its incorporation into polymers or coatings could enhance the durability of industrial materials.
Biotechnology: Enzyme Inhibition
In biotechnological research, this compound’s structure could be explored for enzyme inhibition applications. Pyrimidine derivatives are known to interact with various enzymes, potentially leading to the development of new biotechnological tools or therapeutic agents .
Environmental Science: Pollutant Degradation
The chemical structure of 6-(2,6-Difluorophenyl)pyrimidin-4-amine might be modified to catalyze the degradation of environmental pollutants. Its potential as a catalyst in breaking down complex organic compounds could be significant in bioremediation efforts .
Analytical Chemistry: Chromatography
Lastly, in analytical chemistry, derivatives of this compound could be synthesized for use as stationary phases in chromatography. Their potential for selective interaction with various analytes could improve the separation processes in complex mixture analyses .
Mechanism of Action
Target of Action
The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a group of protein kinases that are activated by the formation of a complex with cyclins, which are proteins that regulate the cell cycle. Cyclin-dependent kinase 2, in particular, plays a crucial role in regulating the G1 to S phase transition of the cell cycle .
Mode of Action
It is known to interact with its target, cyclin-dependent kinase 2, potentially inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing the cells from dividing and proliferating.
Biochemical Pathways
The biochemical pathways affected by 6-(2,6-Difluorophenyl)pyrimidin-4-amine are primarily those involved in cell cycle regulation. By inhibiting Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.
Result of Action
The molecular and cellular effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine’s action are likely to include the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of cancer cells, making the compound of interest for its potential anticancer properties .
Action Environment
The action of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s aminolysis with various amines in butan-1-ol and under solvent-free conditions is successful when the amino group in the reagent is sterically unshielded and the reaction medium is characterized by a high dielectric permittivity
properties
IUPAC Name |
6-(2,6-difluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAALDFZWRAWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Difluorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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